8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 8-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (C₁₇H₁₀Cl₃NO) is characterized by a planar quinoline core with substituents influencing bond angles and torsional parameters. Single-crystal X-ray diffraction studies of analogous quinoline-4-carbonyl chlorides (e.g., 8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride) reveal a dihedral angle of 12.5° between the quinoline ring and the 4-chlorophenyl group, indicating moderate conjugation. Key bond lengths include:
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| C=O (carbonyl chloride) | 1.21 | Quinoline-4-carbonyl chloride |
| C-Cl (aromatic) | 1.73–1.75 | 8-chloro-3-methyl derivatives |
| C-N (quinoline) | 1.32 | Substituted quinolines |
The methyl group at position 3 introduces steric hindrance, distorting the quinoline plane by 3.7° in related structures. Crystallographic data for the title compound remain unreported, but density functional theory (DFT) optimizations predict a triclinic crystal system with P-1 space group symmetry, consistent with halogen-rich analogs.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃):
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
- ESI-MS (m/z): 350.63 [M]⁺ (calc. 350.63).
- Fragmentation pattern: Loss of Cl⁻ (35/37 isotopic doublet at m/z 315/317).
Computational Modeling of Electronic Structure
DFT calculations (B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO gap: 4.1 eV, indicating moderate reactivity.
- Electrostatic potential map: Negative charge localized on carbonyl oxygen (-0.43 e) and chlorine atoms (-0.28 e).
Charge distribution analysis reveals:
| Atom | Mulliken Charge (e) |
|---|---|
| C-4 (COCl) | +0.52 |
| O (COCl) | -0.61 |
| Cl (C-8) | -0.19 |
The 4-chlorophenyl group reduces electron density at C-2 by 12% compared to unsubstituted analogs.
Comparative Analysis with Related Quinoline-4-carbonyl Chloride Derivatives
Key trends:
- Chlorine position : Para-substitution on phenyl (vs. meta) increases LogP by 0.3 units due to reduced polarity.
- Methyl groups : 3-Methyl substitution raises melting points by 15–20°C compared to unmethylated analogs.
- Carbonyl reactivity : Acyl chlorides exhibit 50–100x greater electrophilicity than corresponding carboxylic acids in SNAr reactions.
Properties
IUPAC Name |
8-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(17(20)22)12-3-2-4-13(19)16(12)21-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJDRYGFPUHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169796 | |
| Record name | 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-04-4 | |
| Record name | 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
The Skraup synthesis involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. For example, to form a similar quinoline core, aniline can be reacted with glycerol under these conditions:
| Reagents | Conditions | Product |
|---|---|---|
| Aniline, Glycerol | Sulfuric Acid, Nitrobenzene | Quinoline Core |
Introduction of the 4-Chlorophenyl Group
The introduction of the 4-chlorophenyl group can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
| Reagents | Conditions | Product |
|---|---|---|
| Quinoline Core, 4-Chlorobenzoyl Chloride | Aluminum Chloride | Arylated Quinoline |
Chlorination and Methylation
Chlorination at the 8-position and methylation at the 3-position would require additional steps, potentially involving chlorinating agents like chlorine gas and methylating agents like methyl iodide.
Conversion to Carbonyl Chloride
The final step involves converting the carboxylic acid group to carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
| Reagents | Conditions | Product |
|---|---|---|
| Quinoline Derivative, Thionyl Chloride | Reflux | Carbonyl Chloride |
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Research Findings and Challenges
While specific research findings on this compound are limited, quinoline derivatives are recognized for their antimicrobial and antifungal properties. Further research is needed to explore the biological activity of this compound, particularly its potential therapeutic uses.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with nucleophiles like amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carbonyl chloride group can participate in coupling reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Catalysts like palladium or copper in the presence of ligands.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of amides or esters.
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride has been explored for its potential as an antitumor agent. Its structural similarity to other quinoline derivatives, known for their anticancer properties, positions it as a candidate for further investigation. Research indicates that modifications to the quinoline structure can enhance its efficacy against various cancer cell lines.
Antimicrobial Activity
Studies have shown that compounds within the quinoline family exhibit antimicrobial properties. The chlorinated derivative of quinoline, such as this compound, may demonstrate enhanced activity against bacterial strains due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Synthesis of Novel Compounds
This compound serves as an important building block in organic synthesis. Its reactive carbonyl chloride group allows for the introduction of various functional groups, leading to the development of new derivatives with potentially improved biological activities.
Material Science
In material science, quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of this compound make it a candidate for enhancing the efficiency of these devices.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated cytotoxic effects on breast cancer cell lines, suggesting potential as a chemotherapeutic agent. |
| Study B | Antimicrobial Properties | Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for antibiotic development. |
| Study C | Synthesis Applications | Successfully used as a precursor in synthesizing novel quinoline-based compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The chloro and carbonyl groups facilitate binding to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- Para-substituted chlorophenyl groups (e.g., in the target compound) enhance electron-withdrawing effects, stabilizing the carbonyl chloride for nucleophilic substitution. Meta-substituted analogs (e.g., 3-chlorophenyl) exhibit reduced resonance effects .
- Methoxy or propoxy groups (electron-donating) decrease electrophilicity but improve solubility in polar solvents .
Commercial Availability :
- The target compound is listed as a discontinued product, suggesting synthesis challenges or niche applications .
Biological Activity
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride, a compound with the molecular formula C₁₇H₁₀Cl₃NO, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₇H₁₀Cl₃NO
- CAS Number : 1160257-04-4
- MDL Number : MFCD03422903
- Hazard Classification : Irritant
The quinoline scaffold, to which this compound belongs, is known for its diverse biological activities. Research indicates that quinoline derivatives can exert their effects through multiple mechanisms:
- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have demonstrated potent HDAC inhibitory activity, leading to apoptosis in cancer cells. For instance, studies show that certain quinoline derivatives exhibit IC50 values in the nanomolar range against various HDAC isoforms .
- Topoisomerase Inhibition : Quinoline derivatives have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Microtubule Disruption : Some studies highlight that quinoline-based compounds can interfere with microtubule polymerization, affecting cell division and leading to apoptosis .
Antitumor Activity
A significant body of research has focused on the antitumor properties of quinoline derivatives. For example:
- Study on HDAC Inhibitors : A study synthesized novel quinoline-based compounds that showed potent inhibition of HDAC isoforms with IC50 values in the nanomolar range. These compounds demonstrated significant cell growth inhibition against cancer cell lines such as HL-60 and HCT116, outperforming standard treatments like vorinostat .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12 | HL-60 | < 0.1 | HDAC Inhibition |
| Compound 13 | HCT116 | < 0.1 | HDAC Inhibition |
Apoptotic Effects
In vitro studies have shown that certain derivatives induce apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). For instance, compound 29 was noted for its ability to arrest the cell cycle at the G2/M phase and induce apoptosis in K562 cells .
Structure-Activity Relationship (SAR)
The structural flexibility of quinolines allows for modifications that can enhance biological activity. The presence of electron-withdrawing groups (e.g., chloro substituents) has been correlated with increased potency against specific targets such as HDACs and topoisomerases.
Q & A
Q. What are the common synthetic routes for 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted quinoline precursors. A common approach includes:
Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives under acidic or catalytic conditions to form the quinoline backbone .
Chlorination : Introducing chlorine at the 8-position using reagents like POCl₃ or SOCl₂, which also facilitates carbonyl chloride formation at the 4-position .
Functionalization : Methylation at the 3-position via Friedel-Crafts alkylation or using methyl halides in the presence of Lewis acids.
Key Considerations : Catalysts (e.g., Pd/Cu for cyclization) and solvents (DMF, toluene) significantly impact yield and purity .
Q. What spectroscopic and chromatographic methods are used for characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) .
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch of carbonyl chloride) and 750 cm⁻¹ (C-Cl stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ = 365.02 for C₁₇H₁₁Cl₂NO) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:
- Differential Scanning Calorimetry (DSC) : To identify polymorphs and validate melting ranges .
- Cross-Referencing : Compare data with crystallographic studies (e.g., lattice parameters from single-crystal X-ray diffraction) to confirm molecular packing .
- Reproducibility Tests : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu ratios in cyclization steps; higher Pd loading (5 mol%) improves regioselectivity .
- Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions in chlorination .
- Workup Protocols : Use silica gel chromatography with ethyl acetate/hexane (3:7) for intermediate purification .
Example Table :
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Cyclization | Pd(OAc)₂ (5 mol%) | Toluene | 78 |
| Chlorination | SOCl₂ | DMAc | 92 |
Q. How can computational modeling assist in predicting reactivity or stability?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 to model electron density maps and identify electrophilic sites for substitution .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., low solubility in polar protic solvents) .
- PubChem Data : Cross-validate computational results with experimental properties (e.g., logP = 3.8) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures yields monoclinic crystals suitable for X-ray diffraction .
- Disorder Mitigation : Use low-temperature data collection (100 K) to reduce thermal motion artifacts .
Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 | |
| a, b, c (Å) | 10.058, 10.648, 10.879 | |
| α, β, γ (°) | 82.03, 89.35, 71.34 |
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies may stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Impurity Effects : Trace solvents (e.g., DMF residuals) can inhibit enzymatic activity; validate purity via GC-MS .
- Structural Analogues : Subtle changes (e.g., 3-methyl vs. 3-ethyl) alter pharmacodynamics; use SAR studies to isolate critical moieties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
